Ethyl 2-hydroxy-5-iodobenzoate

Description

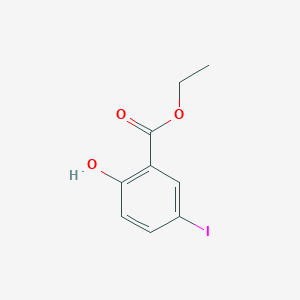

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxy-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGNZGPAJWJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515167 | |

| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15125-84-5 | |

| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxy-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-hydroxy-5-iodobenzoate, a valuable intermediate in medicinal chemistry and drug development. This document outlines a known synthetic pathway, details available characterization data, and provides context for expected analytical results based on related compounds.

Introduction

This compound (CAS No. 15125-84-5) is a halogenated derivative of ethyl salicylate. The introduction of an iodine atom onto the benzene ring provides a key functional handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. This guide summarizes the current knowledge on its preparation and analytical characterization.

Synthesis of this compound

The primary reported method for the synthesis of this compound is through the Fischer-Speier esterification of 5-iodosalicylic acid.

Synthetic Pathway: Fischer-Speier Esterification

The synthesis involves the reaction of 5-iodosalicylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.[1][2]

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following protocol is based on the procedure described by Kim et al. (2021).[1][2]

Materials:

-

5-Iodosalicylic acid

-

Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

To a solution of 5-iodosalicylic acid (4 mmol) in ethanol (17 mL), add sulfuric acid (0.5 mL).

-

Reflux the mixture for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexanes (7-10% ethyl acetate) as the eluent to afford this compound.

Characterization Data

This section summarizes the available physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Source |

| CAS Number | 15125-84-5 | [3][4][5] |

| Molecular Formula | C₉H₉IO₃ | [4][5] |

| Molecular Weight | 292.07 g/mol | [4][5] |

| Melting Point | Data not available in the searched literature. | |

| Appearance | White solid | [1][2] |

Spectroscopic Data

The proton NMR spectrum provides characteristic signals for the aromatic protons and the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

| 10.77 | s | 1H | -OH | [1][2] |

| 7.44 | d, J=8.4 Hz | 1H | Aromatic CH | [1][2] |

| 7.33 | d, J=1.6 Hz | 1H | Aromatic CH | [1][2] |

| 7.16 | dd, J=8.4, 1.7 Hz | 1H | Aromatic CH | [1][2] |

| 4.33 | q, J=7.1 Hz | 2H | -OCH₂CH₃ | [1][2] |

| 1.34 | t, J=7.1 Hz | 3H | -OCH₂CH₃ | [1][2] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound were not available in the searched scientific literature. However, based on the structure and data for similar compounds, the following characteristic signals can be expected:

Expected ¹³C NMR Data:

-

Carbonyl Carbon (C=O): ~170 ppm

-

Aromatic Carbons: 110-160 ppm (with the carbon bearing the iodine showing a lower chemical shift)

-

Methylene Carbon (-OCH₂-): ~60-65 ppm

-

Methyl Carbon (-CH₃): ~14 ppm

Expected IR Data:

-

O-H Stretch (phenolic): Broad band around 3200-3600 cm⁻¹

-

C-H Stretch (aromatic and aliphatic): 2850-3100 cm⁻¹

-

C=O Stretch (ester): Strong absorption around 1680-1700 cm⁻¹

-

C-O Stretch: 1100-1300 cm⁻¹

-

C-I Stretch: 500-600 cm⁻¹

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 292.

-

Fragment Ions: Characteristic losses of the ethoxy group (-OC₂H₅, m/z = 45) and carbon monoxide (-CO, m/z = 28).

Characterization Workflow

The characterization of a synthesized compound like this compound typically follows a logical workflow to confirm its identity and purity.

Caption: Logical workflow for the characterization of a synthesized chemical compound.

Conclusion

This technical guide provides a summary of the available information for the synthesis and characterization of this compound. The Fischer-Speier esterification of 5-iodosalicylic acid is a viable synthetic route, and characteristic ¹H NMR data has been reported. While a complete set of experimental characterization data is not currently available in the public domain, this guide provides expected analytical ranges based on the compound's structure and data from related molecules, which will be valuable for researchers working with this compound. Further studies are warranted to fully elucidate and publish the complete spectroscopic and physical properties of this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-hydroxy-5-iodo-benzoate(15125-84-5) 1H NMR [m.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 15125-84-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-hydroxy-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of ethyl salicylate, a versatile building block in organic synthesis. Its trifunctional nature, possessing a hydroxyl group, an ester, and an aryl iodide, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo-substituent at a position para to the activating hydroxyl group and meta to the deactivating ester group offers a unique platform for regioselective functionalization. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and mechanistic insights.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉IO₃ | [1][2][3] |

| Molecular Weight | 292.07 g/mol | [1][2][3] |

| CAS Number | 15125-84-5 | [2][3] |

| Appearance | Likely a solid at room temperature. | Based on the melting point of the parent acid. |

| Melting Point | Not experimentally determined. Estimated to be in the range of the parent acid, 2-hydroxy-5-iodobenzoic acid (197-198 °C). | [4] |

| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and functional groups. |

| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents such as ethanol, ether, and chloroform. | Based on the solubility of ethyl salicylate[5] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [2] |

Spectral Data Interpretation

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from analogous compounds such as ethyl salicylate and other substituted benzoates.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon bearing the iodine will be significantly shielded compared to a non-substituted carbon. The methylene and methyl carbons of the ethyl group will appear at approximately δ 61 ppm and δ 14 ppm, respectively.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. A strong C=O stretching vibration for the ester will be prominent around 1700-1730 cm⁻¹. C-O stretching bands for the ester and the phenol will be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Synthesis of this compound

This compound can be synthesized through two primary routes: esterification of 2-hydroxy-5-iodobenzoic acid or iodination of ethyl salicylate.

Method 1: Fischer Esterification of 2-hydroxy-5-iodobenzoic acid

This is a classic and straightforward method for the synthesis of esters.

Caption: Fischer Esterification Synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-iodobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Electrophilic Iodination of Ethyl Salicylate

This method involves the direct iodination of the aromatic ring of ethyl salicylate.

Caption: Iodination of Ethyl Salicylate.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl salicylate (1.0 eq) in an appropriate solvent.

-

Reagent Addition: Add a solution of iodine (1.0 eq) and sodium carbonate in water to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC.

-

Workup and Purification: Upon completion, perform an appropriate workup to isolate and purify the product, which may involve extraction and chromatography.

Reactivity of this compound

The reactivity of this compound is dictated by its three functional groups: the ester, the hydroxyl group, and the aryl iodide.

Reactions of the Ester Group: Hydrolysis

The ester group can be hydrolyzed under either acidic or basic conditions to yield 2-hydroxy-5-iodobenzoic acid.

Acid-Catalyzed Hydrolysis:

Caption: Acid-Catalyzed Ester Hydrolysis.

Experimental Protocol (General):

-

Dissolve this compound in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction and isolate the precipitated carboxylic acid by filtration.

Base-Catalyzed Hydrolysis (Saponification):

Caption: Base-Catalyzed Ester Hydrolysis.

Experimental Protocol (General):

-

Dissolve this compound in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., NaOH).

-

Heat the mixture to reflux.

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

Reactions of the Aryl Iodide: Cross-Coupling Reactions

The carbon-iodine bond is the most reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[6]

Caption: Sonogashira Cross-Coupling Reaction.

Experimental Protocol (General for Aryl Iodides): [7]

-

Reaction Setup: To a degassed solution of the terminal alkyne (1.2 eq) and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-3 mol%).

-

Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

Buchwald-Hartwig Amination: This reaction forms a C(sp²)-N bond by coupling the aryl iodide with a primary or secondary amine.

Caption: Buchwald-Hartwig Amination Reaction.

Experimental Protocol (General for Aryl Iodides):

-

Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at the appropriate temperature (typically 80-110 °C).

-

Workup and Purification: After cooling, quench the reaction, extract the product, and purify by chromatography.

Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The iodine atom is a deactivating but ortho-, para-directing group. The overall directing effect will be dominated by the powerful hydroxyl group, favoring substitution at the positions ortho and para to it. Since the para position is blocked by iodine, further substitution is expected to occur at the position ortho to the hydroxyl group.

Halogenation (e.g., Bromination):

Caption: Electrophilic Bromination.

Experimental Protocol (General for Phenols): [8]

-

Dissolve this compound in a non-polar solvent like chloroform at a low temperature.

-

Slowly add a solution of bromine in the same solvent.

-

Stir the reaction until completion and then perform a suitable workup to isolate the monobrominated product.

Nitration:

Direct nitration of phenols can be challenging due to the susceptibility of the ring to oxidation.[8] Mild nitrating agents and controlled conditions are necessary.

Caption: Electrophilic Nitration.

Experimental Protocol (General for Salicylic Acid): [9]

-

Cool a solution of this compound in a suitable solvent.

-

Slowly add dilute nitric acid while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a short period before quenching with water and isolating the product.

Conclusion

This compound is a highly functionalized and synthetically valuable molecule. Its chemical properties and the distinct reactivity of its functional groups offer numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols, while general in some cases, offer a solid foundation for designing and executing synthetic transformations involving this versatile building block. Further experimental investigation is warranted to fully characterize its physical properties and to explore the full scope of its reactivity.

References

- 1. Ethyl 5-hydroxy-2-iodobenzoate | C9H9IO3 | CID 3629154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. appchemical.com [appchemical.com]

- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5)

Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-hydroxy-5-iodobenzoate, a halogenated aromatic ester identified by CAS number 15125-84-5. It serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1] This guide details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, discusses its spectral characteristics, and explores its applications in research and drug development. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

This compound is a derivative of ethyl salicylate, featuring an iodine atom at the C5 position of the benzene ring. This substitution significantly increases the molecular weight and modifies its electronic and lipophilic properties, making it a versatile building block for more complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 15125-84-5 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [2] |

| Molecular Weight | 292.07 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)I)O | [2] |

| MDL Number | MFCD06204739 |[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Not explicitly stated; likely a solid at room temperature. | [1] |

| Purity | ≥95% (typical commercial grade) | [1] |

| Storage Conditions | Keep in a dark place, sealed in dry, refrigerated (2-8°C) conditions. | [1][4] |

| Application | Medical / Pharmaceutical Intermediate |[1] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The most common and direct method is the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-5-iodobenzoic acid, with ethanol in the presence of an acid catalyst.[5] An alternative conceptual route involves the direct electrophilic iodination of ethyl salicylate, though this may present challenges with regioselectivity.[6][7] The esterification method is generally preferred for its straightforward procedure and high yields.

This protocol outlines a standard laboratory procedure for synthesizing this compound. The methodology is adapted from established esterification procedures for similar aromatic acids.[8][9][10]

Materials:

-

2-hydroxy-5-iodobenzoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78°C). Maintain the reflux for a minimum of 2-4 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution should be exercised due to the evolution of CO₂ gas. Repeat the wash until no more gas evolves.

-

Washing: Wash the organic layer with brine to remove residual water and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization if necessary.

Spectroscopic Analysis

Definitive structural confirmation of this compound requires spectroscopic analysis. While specific spectra for this exact compound are not widely published, data from its parent compound, ethyl salicylate, and its positional isomer, ethyl 2-iodobenzoate, provide a strong basis for predicting its key spectral features.[12]

Table 3: Predicted and Reference Spectroscopic Data

| Technique | Predicted Key Signals for this compound | Reference Compound & Data | Source(s) |

|---|---|---|---|

| ¹H NMR | ~1.4 ppm (t, 3H, -CH₃) ~4.4 ppm (q, 2H, -OCH₂-) ~6.8-7.9 ppm (m, 3H, Ar-H) ~10-11 ppm (s, 1H, Ar-OH) | Ethyl 2-iodobenzoate: δ 7.85 (d), 7.42 (t), 7.15 (t), 4.40 (q), 1.40 (t) | [12] |

| ¹³C NMR | ~14 ppm (-CH₃) ~62 ppm (-OCH₂-) ~80-90 ppm (C-I) ~115-160 ppm (Ar-C) ~170 ppm (C=O) | Methyl 2-iodobenzoate: δ 166.5 (C=O), 141.5, 132.8, 131.3, 128.2 (Ar-C), 94.2 (C-I), 52.5 (-OCH₃) | [12] |

| IR (cm⁻¹) | ~3200 (broad, O-H stretch) ~3000 (C-H stretch, aromatic) ~2980 (C-H stretch, aliphatic) ~1680 (strong, C=O stretch, ester) ~1600, 1450 (C=C stretch, aromatic) | Ethyl Salicylate: Key peaks include O-H, C=O, and aromatic C-H stretches. |

| Mass Spec (EI) | M⁺ at m/z = 292 Fragments from loss of -OCH₂CH₃ (m/z = 247) and -COOCH₂CH₃ (m/z = 219) | Fragmentation of the ester and loss of the ethyl group are common pathways. | |

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The presence of three distinct functional groups—the hydroxyl, the ester, and the iodo group—makes it a highly valuable and versatile scaffold for building molecular diversity.

-

Scaffold for Medicinal Chemistry: The core structure is a substituted salicylic acid, a motif present in many pharmacologically active compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Cross-Coupling Reactions: The carbon-iodine bond is particularly reactive and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

-

Derivatization: The hydroxyl and ester groups can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, while the phenolic hydroxyl group can be alkylated or acylated to generate a library of derivatives for structure-activity relationship (SAR) studies.

Recent studies on related iodobenzoic acid derivatives have highlighted their potential as precursors for antimicrobial and anticancer agents, suggesting that the iodo-substituent can be favorable for biological activity.[13][14][15]

Safety and Handling

Proper handling of this compound is essential in a laboratory environment. Users should consult the full Safety Data Sheet (SDS) before use.[16][17]

Table 4: GHS Hazard and Precautionary Information

| Category | Statement | Source(s) |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[16][18] |

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light and sources of ignition.[4][18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[17]

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for making safety decisions without consulting the original source documentation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. appchemical.com [appchemical.com]

- 3. Ethyl 2-hydroxy-5-iodo-benzoate | 15125-84-5 [chemicalbook.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. iajpr.com [iajpr.com]

- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. phillysim.org [phillysim.org]

- 11. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

"Ethyl 2-hydroxy-5-iodobenzoate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for Ethyl 2-hydroxy-5-iodobenzoate. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science.

Molecular Structure and Chemical Properties

This compound is an aromatic ester. The molecular structure consists of a benzene ring substituted with a hydroxyl group, an iodine atom, and an ethyl ester group.

Molecular Formula: C₉H₉IO₃[1][2]

Molecular Weight: 292.07 g/mol [2][3]

CAS Number: 15125-84-5[1][2][4]

SMILES: CCOC(=O)C1=C(O)C=C(I)C=C1

Chemical Structure:

References

Spectroscopic and Synthetic Profile of Ethyl 2-hydroxy-5-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-84-5), a valuable intermediate in the synthesis of bi-aryl analogues of salicylic acid with potential applications in drug discovery, particularly in the context of ameliorating endoplasmic reticulum (ER) stress. This document presents tabulated spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.82 | s | - | 1H | Ar-OH |

| 8.12 | d | 2.3 | 1H | Ar-H6 |

| 7.68 | dd | 8.8, 2.3 | 1H | Ar-H4 |

| 6.76 | d | 8.8 | 1H | Ar-H3 |

| 4.42 | q | 7.1 | 2H | -OCH₂CH₃ |

| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C-NMR Spectroscopic Data for this compound

(Data for this table is not yet publicly available in tabulated format. The existence of the spectra is confirmed in the supplementary materials of the cited literature, and this table will be updated upon its availability.)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | O-H stretch (phenolic) |

| ~1700 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~820 | Strong | C-H bend (aromatic, para-substitution pattern) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

(Specific mass spectral data is not available in the searched literature. The expected molecular ion peak is presented below.)

| m/z | Ion |

| 292.97 | [M]⁺ |

| 293.97 | [M+H]⁺ (for ESI) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure follows a standard Fischer esterification method.[1]

Materials:

-

5-iodosalicylic acid

-

Ethanol (EtOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-iodosalicylic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire ¹H-NMR spectra on a 400 MHz spectrometer.

-

Data Acquisition: Record the spectra at room temperature. Use the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.

-

Data Processing: Process the raw data using appropriate NMR software to obtain the final spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background correction and present the data in terms of transmittance or absorbance.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer, for example, with an electrospray ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis of this compound and a general workflow for its spectroscopic characterization.

Caption: Synthesis of this compound via Fischer Esterification.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-hydroxy-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of Ethyl 2-hydroxy-5-iodobenzoate. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in various solvents and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | PubChem |

| Molecular Weight | 292.07 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| Predicted XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Solubility Profile

Currently, there is a lack of experimentally determined quantitative solubility data for this compound in common pharmaceutical solvents. However, based on its predicted XLogP3 value of 2.4, a qualitative assessment of its solubility can be inferred. A positive LogP value suggests that the compound is more lipophilic than hydrophilic and is likely to have low solubility in aqueous media and higher solubility in organic solvents.

The following table provides an estimated solubility profile. It is strongly recommended that these values be confirmed through experimental determination using the protocol outlined in Section 4.1.

| Solvent | Predicted Solubility | Rationale |

| Water | Low | High lipophilicity (predicted XLogP3 = 2.4) suggests poor partitioning into aqueous media. |

| Methanol | Moderate to High | The presence of a hydroxyl group and the ester functionality may allow for hydrogen bonding and dipole-dipole interactions with polar protic solvents. |

| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | As a polar aprotic solvent, DMSO is generally an excellent solvent for a wide range of organic compounds. |

Stability Profile

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Susceptible | The ester linkage is prone to hydrolysis under acidic conditions, yielding 5-iodosalicylic acid and ethanol. |

| Basic Hydrolysis | Highly Susceptible | Saponification of the ester will readily occur under basic conditions, forming the salt of 5-iodosalicylic acid and ethanol. |

| Oxidation | Potentially Susceptible | The phenolic hydroxyl group may be susceptible to oxidation. |

| Photolysis | Potentially Susceptible | Aromatic iodides can be sensitive to light, potentially leading to de-iodination or other photochemical reactions. |

| Thermal Degradation | Likely Stable at Moderate Temperatures | The compound is expected to be stable at typical storage temperatures, but degradation may occur at elevated temperatures. |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below.

Solubility Determination Protocol

This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.

4.1.1. Materials

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspensions to settle.

-

Centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Caption: Workflow for experimental solubility determination.

Stability Study (Forced Degradation) Protocol

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways for this compound.

4.2.1. Materials

-

This compound

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

4.2.2. Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with hydrochloric acid at different concentrations and temperatures (e.g., room temperature and 60 °C).

-

Base Hydrolysis: Treat the stock solution with sodium hydroxide at different concentrations and temperatures. Neutralize the samples before analysis.

-

Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.

-

Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at elevated temperatures (e.g., 60 °C, 80 °C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

-

Use a PDA detector to check for peak purity and a MS detector to identify the mass of the degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each condition.

-

Identify and characterize the major degradation products.

-

Propose degradation pathways based on the identified products.

-

References

Ethyl 2-hydroxy-5-iodobenzoate: A Core Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxy-5-iodobenzoate, a halogenated derivative of ethyl salicylate, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It further delves into its physicochemical properties and highlights its contemporary applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative data and visualizations of its synthetic pathways.

Introduction: From Salicylates to a Key Synthetic Intermediate

The history of salicylates in medicine is extensive, with the use of willow bark extracts for pain and fever relief dating back centuries. The isolation of salicin and its subsequent conversion to salicylic acid in the 19th century marked a pivotal moment in the development of modern pharmacology. The esterification of salicylic acid to produce compounds like ethyl salicylate was an early step in modifying its properties for various applications, including its use as a flavoring agent and topical analgesic.

The introduction of an iodine atom into the salicylate structure at the 5-position significantly alters its chemical reactivity, making this compound a versatile precursor for a range of cross-coupling reactions. While the precise first synthesis of this compound is not prominently documented in historical records, its preparation is a logical extension of the broader exploration of halogenated organic compounds in the late 19th and early 20th centuries. Early methods for the iodination of phenols and their derivatives likely provided the foundation for its initial synthesis. Today, it is recognized as a valuable intermediate, primarily utilized in the construction of bi-aryl structures and other complex molecular scaffolds with potential biological activity.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉IO₃ |

| Molecular Weight | 292.07 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 66-70 °C |

| Boiling Point | 315.6±22.0 °C at 760 mmHg |

| Density | 1.745±0.06 g/cm³ |

| Solubility | Soluble in ethanol, ether, and acetone. Sparingly soluble in water. |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.85 (s, 1H), 7.93 (d, J = 2.4 Hz, 1H), 7.50 (dd, J = 8.8, 2.4 Hz, 1H), 6.81 (d, J = 8.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.3, 160.8, 142.8, 139.1, 119.8, 114.8, 83.2, 61.9, 14.2 |

| Mass Spectrometry (ESI) | m/z 292.96 [M+H]⁺ |

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound can be approached through two primary routes: the direct iodination of ethyl salicylate or the esterification of 5-iodosalicylic acid.

Historical Perspective: Early Synthetic Approaches

Historically, the preparation of iodinated phenols involved the use of iodine in the presence of an oxidizing agent or a base. A plausible early route to this compound would have involved the direct iodination of ethyl salicylate using iodine and a catalyst. Another approach would be the iodination of salicylic acid followed by esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Modern Synthetic Protocols

Modern synthetic methods offer improved yields and milder reaction conditions. A widely cited and effective method involves the in-situ generation of an electrophilic iodine species.

A common and efficient laboratory-scale synthesis involves the iodination of commercially available ethyl salicylate using sodium iodide and an oxidizing agent such as chloramine-T.

Materials:

-

Ethyl salicylate

-

Sodium iodide (NaI)

-

Chloramine-T trihydrate

-

Methanol

-

Hydrochloric acid (2 M)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of ethyl salicylate (1.0 eq) in methanol, add sodium iodide (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of chloramine-T trihydrate (1.1 eq) in methanol dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted iodine.

-

Acidify the mixture to pH 2-3 with 2 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the iodine atom in this compound makes it a valuable precursor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 5-position of the salicylate scaffold.

Synthesis of Bi-aryl Analogues of Salicylic Acid

Recent research has focused on the synthesis of bi-aryl analogues of salicylic acid as potential therapeutic agents. The core structure of this compound serves as a key starting material in these synthetic endeavors. For instance, it has been utilized in the synthesis of compounds designed to ameliorate endoplasmic reticulum (ER) stress, a condition implicated in various diseases including metabolic disorders and neurodegenerative diseases.

The following diagram illustrates the general workflow for the synthesis of bi-aryl salicylic acid analogues starting from this compound.

Caption: Synthetic workflow for bi-aryl salicylic acid analogues.

Development of Probes for Biological Systems

This compound has also been employed in the synthesis of chemical probes to study biological processes. For example, it has served as a starting material for the creation of probes targeting flavin-dependent enzymes, which are involved in a wide range of metabolic pathways. The iodo-substituent allows for the introduction of reporter tags or reactive groups via cross-coupling reactions, facilitating the detection and characterization of enzyme activity.

The following diagram outlines the logical relationship of its use as a precursor in developing such probes.

Caption: Role as a precursor for biological probes.

Conclusion

This compound, a seemingly simple derivative of salicylic acid, holds a significant position in the toolbox of modern organic and medicinal chemists. While its specific discovery is not well-documented, its synthesis is based on fundamental and well-established organic reactions. Its true value lies in its utility as a versatile intermediate, enabling the efficient construction of complex molecular architectures with promising therapeutic potential. The continued exploration of this and similar halogenated building blocks will undoubtedly contribute to the advancement of drug discovery and the development of novel treatments for a wide range of diseases.

An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate for Research and Development

An Introduction to a Versatile Research Chemical

Ethyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of ethyl salicylate that holds potential as a valuable building block and intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its chemical structure, featuring a salicylate core with an iodine atom at the 5-position, offers unique reactivity and opportunities for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and potential applications, to support researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dark place, sealed in a dry environment at 2-8°C. While comprehensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-defined.

| Property | Value | Source |

| CAS Number | 15125-84-5 | [1][2] |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | Inferred from storage conditions |

| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |

| Purity | Typically available at ≥95% | [1] |

Synthesis of this compound

The synthesis of this compound can be logically approached through two primary routes: direct iodination of ethyl salicylate or esterification of 5-iodosalicylic acid. The latter is a more common and controlled method.

Logical Synthesis Pathway

The most straightforward synthesis involves the Fischer-Speier esterification of 2-hydroxy-5-iodobenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6] This method is a well-established and reliable way to produce esters from carboxylic acids and alcohols.

Caption: Logical synthesis of this compound via Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of 2-hydroxy-5-iodobenzoic Acid

This protocol is a generalized procedure based on the well-established Fischer-Speier esterification method.[4][7]

Materials:

-

2-hydroxy-5-iodobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate or other suitable organic solvent for extraction

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-iodobenzoic acid in an excess of anhydrous ethanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the phenolic hydroxyl group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-11 | Singlet | 1H | Phenolic -OH |

| ~7.8 | Doublet | 1H | Aromatic H (ortho to -I) |

| ~7.5 | Doublet of doublets | 1H | Aromatic H (meta to -I and -OH) |

| ~6.8 | Doublet | 1H | Aromatic H (ortho to -OH) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl C=O |

| ~160 | Aromatic C-OH |

| ~140 | Aromatic C-I |

| ~138 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | Aromatic CH |

| ~115 | Aromatic C-COOEt |

| ~85 | Aromatic C-I |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.[14][10]

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 (broad) | O-H stretch (phenolic) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~820 | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 292 | [M]⁺ (Molecular ion) |

| 247 | [M - OCH₂CH₃]⁺ |

| 165 | [M - I]⁺ |

| 120 | [M - I - CO₂H]⁺ |

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural features suggest several potential areas of research.

As an Intermediate in Organic Synthesis

The presence of the iodine atom makes this molecule a versatile intermediate for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various substituents at the 5-position, enabling the synthesis of a diverse library of salicylate derivatives for screening in drug discovery programs.

Caption: Potential cross-coupling reactions using this compound.

Potential Biological Activities

Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] Halogenation of the salicylate ring can significantly modulate these activities. Studies on other halogenated salicylates have shown a range of biological effects, including antibacterial and antifungal properties.[16][17] Therefore, this compound serves as an interesting candidate for screening for similar or novel biological activities. The substitution at the 5-position with an electron-withdrawing iodine atom may influence its interaction with biological targets.[18]

Radiolabeling Applications

The presence of a stable iodine atom allows for the potential synthesis of radiolabeled analogs using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[19][20] These radiolabeled compounds could be valuable tools in preclinical studies for in vivo imaging and biodistribution studies to understand the pharmacokinetics and target engagement of novel salicylate-based drugs.

Caption: A conceptual workflow for the synthesis and application of radiolabeled this compound.

Conclusion

This compound is a research chemical with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, its synthesis is achievable through established methods, and its structural features suggest promising avenues for the development of novel compounds with diverse biological activities. This technical guide provides a foundational understanding of this compound to aid researchers in its application for the discovery and development of new chemical entities. Further experimental characterization and biological evaluation are warranted to fully explore the potential of this intriguing molecule.

References

- 1. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. appchemical.com [appchemical.com]

- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 9. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Iodobenzoic acid(88-67-5) IR Spectrum [m.chemicalbook.com]

- 13. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]

- 20. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental use of Ethyl 2-hydroxy-5-iodobenzoate. The content is curated for professionals in research and drug development who may be working with this compound as a chemical intermediate or for investigational purposes.

Chemical and Physical Properties

This compound is a halogenated derivative of ethyl salicylate. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 15125-84-5 | Multiple Sources |

| Molecular Formula | C₉H₉IO₃ | [1][2] |

| Molecular Weight | 292.07 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid/powder | Various supplier safety data sheets |

| Storage Temperature | 2-8°C, sealed in a dry, dark place | [3][4] |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)I)O | [1][3] |

| InChI | InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | [5] |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following information is compiled from various safety data sheets (SDS).

2.1. Hazard Identification

While comprehensive toxicological data is not available, the compound is generally classified with the following hazards:

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May be harmful if swallowed.

-

May cause respiratory irritation.

-

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions should be taken:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

2.3. First Aid Measures

In case of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

2.4. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.[3][4]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant. Do not discharge into sewer systems.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

3.1. Synthesis via Iodination of Ethyl Salicylate

This protocol describes the direct iodination of ethyl salicylate.

-

Materials:

-

Ethyl salicylate

-

Sodium iodide (NaI)

-

Chloramine-T

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2 N Hydrochloric acid (HCl)

-

10% Sodium thiosulfate (Na₂S₂O₄)

-

Water (H₂O)

-

-

Procedure:

-

To a stirred solution of sodium iodide (1.2 equivalents) and ethyl salicylate (1.0 equivalent) in anhydrous DMF, add Chloramine-T (1.2 equivalents) portion-wise over five minutes at 0°C under a nitrogen atmosphere.

-

Allow the solution to warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture into water and acidify to a pH of 3 with 2 N HCl.

-

Filter the resulting solid and wash it with water and a 10% solution of sodium thiosulfate.

-

Dry the resulting off-white solid in a vacuum oven.

-

3.2. Synthesis via Esterification of 5-Iodosalicylic Acid

This method involves the esterification of 5-iodosalicylic acid.

-

Materials:

-

5-Iodosalicylic acid

-

Ethanol (EtOH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Add sulfuric acid (catalytic amount, e.g., 0.5 mL for 4 mmol of acid) to a solution of 5-iodosalicylic acid in ethanol.

-

Reflux the mixture for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the residue by silica gel chromatography to yield the final product.

-

Biological Activity and Role in Drug Development

Currently, there is limited publicly available information on the specific biological activities or the mechanism of action of this compound itself. However, its structural similarity to other halogenated salicylates suggests potential for various biological effects. Halogenated salicylates have been investigated for a range of activities, including anti-inflammatory, antibacterial, and antifungal properties.

4.1. Use as a Precursor in Drug Discovery

A significant application of this compound is as a key intermediate in the synthesis of more complex molecules for drug discovery. For instance, it has been utilized in the synthesis of bi-aryl analogues of salicylic acid, which are being investigated for their potential to ameliorate endoplasmic reticulum (ER) stress. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.

The following diagram illustrates a general experimental workflow where this compound is used as a starting material for the synthesis of a bi-aryl salicylic acid analogue via a Suzuki coupling reaction.

This workflow highlights the utility of this compound for medicinal chemists and drug development professionals in creating novel compounds with potential therapeutic applications. The iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse library of aryl-substituted salicylates.

References

Ethyl 2-hydroxy-5-iodobenzoate: A Technical Review of a Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-hydroxy-5-iodobenzoate is an organic compound with the chemical formula C₉H₉IO₃.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, plausible synthetic routes, and predicted spectroscopic characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉IO₃ | [1][2][3] |

| Molecular Weight | 292.07 g/mol | [1] |

| CAS Number | 15125-84-5 | [2][3] |

| XLogP3 | 2.4 | [1] |

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [4] |

The precursor, 2-hydroxy-5-iodobenzoic acid, is a solid with a melting point of 197-198°C.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, two primary synthetic routes are highly plausible based on established organic chemistry principles and related procedures.

Fischer Esterification of 2-hydroxy-5-iodobenzoic acid

This well-established method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-hydroxy-5-iodobenzoic acid would be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Plausible Experimental Protocol:

-

To a solution of 2-hydroxy-5-iodobenzoic acid (1.0 eq) in anhydrous ethanol (a large excess, to serve as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Fischer Esterification of 2-hydroxy-5-iodobenzoic acid.

Iodination of Ethyl 2-hydroxybenzoate (Ethyl Salicylate)

This approach involves the direct iodination of the aromatic ring of ethyl salicylate. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho position is already substituted, the iodine will be directed to the para position (position 5). Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Plausible Experimental Protocol (using Iodine Monochloride):

-

Dissolve Ethyl 2-hydroxybenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a non-polar solvent like n-heptane.

-

Cool the solution in an ice bath and add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent dropwise with stirring.

-

Allow the reaction to proceed at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, pour the mixture into water and decolorize by adding a small amount of sodium thiosulfate or sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Caption: Iodination of Ethyl 2-hydroxybenzoate.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of its structural analogues.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~6.8 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to -OH, ortho to -I) |

| ~7.9 | Doublet | 1H | Ar-H (ortho to -COOEt, meta to -I) |

| ~10.5 | Singlet | 1H | Ar-OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~62 | -O-C H₂-CH₃ |

| ~85 | C -I |

| ~115 | Ar-C H (ortho to -OH) |

| ~120 | Ar-C -COOEt |

| ~140 | Ar-C H (meta to -OH, ortho to -I) |

| ~145 | Ar-C H (ortho to -COOEt, meta to -I) |

| ~160 | Ar-C -OH |

| ~170 | C =O |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (ester, conjugated) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 292 | [M]⁺, Molecular ion |

| 247 | [M - OCH₂CH₃]⁺, Loss of ethoxy radical |

| 219 | [M - COOCH₂CH₃]⁺, Loss of ethoxycarbonyl radical |

| 165 | [M - I]⁺, Loss of iodine radical |

Applications in Drug Development and Research

This compound is primarily utilized as a building block in organic synthesis. The presence of three key functional groups—a hydroxyl group, an ester, and an iodine atom—makes it a versatile precursor for a variety of chemical transformations.

-

The iodine atom is particularly useful for introducing further complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

-

The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.

While no specific biological activities have been reported for this compound itself, its role as a synthetic intermediate suggests its potential use in the preparation of biologically active molecules. For instance, derivatives of 2-(N-substituted) 5-iodobenzoates have been investigated for their cytotoxic effects.

Conclusion

This compound is a valuable, though not extensively characterized, chemical intermediate. This guide provides a summary of its known properties and outlines plausible and detailed synthetic methodologies based on established chemical reactions. The predicted spectroscopic data serves as a useful reference for researchers working with this compound. Further experimental investigation into its physical properties, spectroscopic characterization, and potential biological activities would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. Ethyl 5-hydroxy-2-iodobenzoate | C9H9IO3 | CID 3629154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]